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Compound of Interest

Compound Name: BAY1125976

Cat. No.: B605920 Get Quote

An In-depth Technical Guide to BAY1125976

This guide provides a comprehensive overview of the core technical aspects of BAY1125976, a

selective allosteric AKT1/2 inhibitor. It is intended for researchers, scientists, and professionals

in the field of drug development.

Core Compound Properties
BAY1125976 is an orally bioavailable small molecule that acts as a potent and selective

inhibitor of the serine/threonine protein kinase AKT isoforms 1 and 2.[1][2] Its chemical formula

is C23H21N5O.[1][3][4]

Property Value Source

Molecular Weight 383.45 g/mol [3][4][5]

Exact Mass 383.1746 Da [1][4]

Chemical Formula C23H21N5O [1][3][4]

CAS Number 1402608-02-9 [1][3]

Synonyms
BAY-1125976, AKT 1/2

Inhibitor BAY1125976
[1][4]

Mechanism of Action and Signaling Pathway
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BAY1125976 is an allosteric inhibitor, meaning it binds to a site on the AKT enzyme distinct

from the ATP-binding site.[3][6][7] This binding occurs in a pocket formed by the kinase and

pleckstrin homology (PH) domains of AKT1 and AKT2.[3][4][7] This allosteric inhibition prevents

the proper activation of AKT by interfering with its phosphorylation at key sites, specifically

Threonine 308 (T308) and Serine 473 (S473).[4][8]

The inhibition of AKT blocks the downstream signaling of the PI3K/AKT/mTOR pathway, which

is frequently overactive in various cancers and plays a crucial role in cell proliferation, survival,

and migration.[2][7][8][9] By inhibiting this pathway, BAY1125976 can lead to the suppression

of tumor cell growth and the induction of apoptosis (programmed cell death) in cancer cells

where the AKT pathway is overexpressed.[2] Downstream effectors that are subsequently

inhibited include PRAS40, 4E-BP1, S6 Ribosomal Protein (S6RP), and 70S6K.[3][9]
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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of BAY1125976.

Quantitative Data on Inhibitory Activity
The potency of BAY1125976 has been quantified in various assays, demonstrating its high

selectivity for AKT1 and AKT2 over AKT3.
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Target/Cell
Line

Assay Type IC50 Value
ATP
Concentration

Source

AKT1
In vitro kinase

assay
5.2 nM 10 µM [3][6]

AKT1
In vitro kinase

assay
44 nM 2 mM [6]

AKT2
In vitro kinase

assay
18 nM 10 µM [3][6]

AKT2
In vitro kinase

assay
36 nM 2 mM [6]

AKT3
In vitro kinase

assay
427 nM 10 µM [6]

KU-19-19 cells

(pAKT1-S473)
Cellular assay 35 nM N/A [6]

KU-19-19 cells

(p4EBPI-T70)
Cellular assay 100 nM N/A [6]

LAPC-4 cells

(pAKT1-S473)
Cellular assay 0.8 nM N/A [6]

LAPC-4 cells

(pAKT1-T308)
Cellular assay 5.6 nM N/A [6]

LAPC-4 cells

(p4EBP1-T70)
Cellular assay 35 nM N/A [6]

LAPC-4 cells

(pPRAS40-T246)
Cellular assay ~141 nM N/A [6]

KPL-4 cells

(pAKT-T308)
Cellular assay 0.9 nM N/A [4]

KPL-4 cells

(pAKT-S473)
Cellular assay 1.1 nM N/A [4]
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Experimental Protocols
In Vitro Kinase Inhibition Assay (TR-FRET)
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay is utilized

to quantify the inhibitory activity of BAY1125976 on recombinant AKT proteins.[5]

Objective: To measure the phosphorylation of a biotinylated peptide substrate by a

recombinant kinase enzyme in the presence of the inhibitor.

Materials:

Recombinant full-length AKT1, AKT2, and AKT3 enzymes.

Biotinylated peptide substrate (e.g., biotin-Ahx-KKLNRTLSFAEPG).

BAY1125976 at various concentrations.

ATP at specified concentrations (e.g., 10 µM or 2 mM).

PDK1 enzyme (for measuring inhibition of T308 phosphorylation).[5][7]

TR-FRET detection reagents.

Procedure:

The AKT enzyme, peptide substrate, and varying concentrations of BAY1125976 are

incubated together.

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is stopped, and TR-FRET detection reagents are added to quantify the

amount of phosphorylated substrate.

The IC50 values are calculated by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration.
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Caption: Workflow for a typical in vitro TR-FRET kinase inhibition assay.

In Vivo Tumor Xenograft Efficacy Study
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To assess the anti-tumor efficacy of BAY1125976 in a living organism, human tumor xenograft

models in immunocompromised mice are commonly used.[4][6][7]

Objective: To determine the dose-dependent anti-tumor activity of orally administered

BAY1125976.

Model:

Immunocompromised mice (e.g., NMRI nu/nu).[5]

Subcutaneous injection of human cancer cells (e.g., KPL-4 breast cancer cells).[4][5]

Procedure:

Cancer cells are injected subcutaneously into the mice.

Tumors are allowed to grow to a specified size (e.g., 200-350 mm³).[5]

Mice are randomized into vehicle control and treatment groups.

BAY1125976 is administered orally, typically daily, at specified doses (e.g., 25 or 50

mg/kg).[5][6]

Tumor volume and body weight are measured regularly throughout the study.

At the end of the study, or at specified time points, blood and tumor samples may be

collected for pharmacokinetic and pharmacodynamic analysis (e.g., measuring levels of

phosphorylated AKT).[5]

Endpoint: The primary endpoint is typically the Tumor Growth Inhibition (TGI), often

expressed as a T/C (Treatment/Control) ratio.[6]

Formulation for In Vivo Studies
For oral administration in animal studies, BAY1125976 can be formulated in a vehicle such as

a mixture of PEG300, Tween 80, and saline.[3][5] A common formulation might involve 10%

DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[5] Due to solubility constraints,
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sonication may be required to achieve a clear solution.[5] It is recommended to prepare the

working solution immediately before use.[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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